molecular formula C19H22N4OS B5623751 N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine

N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No. B5623751
M. Wt: 354.5 g/mol
InChI Key: DFEZPHAZSJBQKV-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their intriguing molecular structures and potential for diverse applications due to their unique chemical and physical properties. These compounds often include thiadiazole rings, which are notable for their pharmaceutical and agricultural importance.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions that yield various thiadiazole derivatives. For instance, manganese(II) catalyzed reactions have been utilized to synthesize compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, showcasing the intricate methods used to construct these complex molecules (Dani et al., 2013).

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using techniques such as X-ray crystallography and DFT studies. This detailed analysis helps in understanding the stabilization of these compounds through intramolecular and intermolecular hydrogen bonding, providing insights into their stability and reactivity (Dani et al., 2013).

properties

IUPAC Name

N,N-dimethyl-3-[5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl]oxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-21-22-19(25-14)16-7-4-6-15(12-16)17-8-9-18(20-13-17)24-11-5-10-23(2)3/h4,6-9,12-13H,5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEZPHAZSJBQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC(=C2)C3=CN=C(C=C3)OCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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